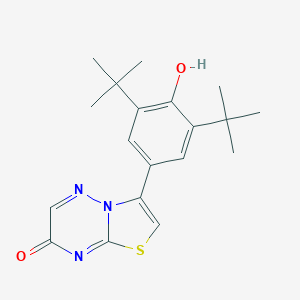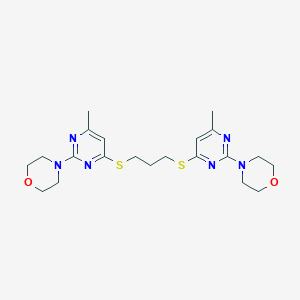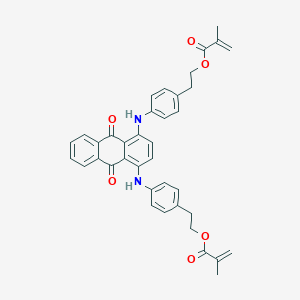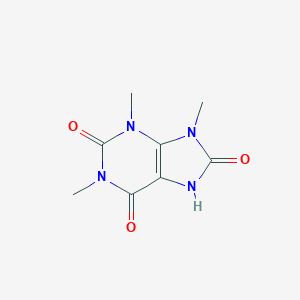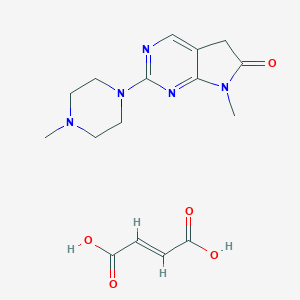
Caged insp3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caged compounds are molecules that are designed to be inactive until they are activated by a specific stimulus, such as light. These compounds have become increasingly popular in scientific research due to their ability to control the timing and location of biochemical reactions. One such caged compound is Caged insp3, which is a caged version of the intracellular messenger inositol trisphosphate (insp3). In
Mécanisme D'action
When Caged Caged insp3 is exposed to light, the NPE group is cleaved, releasing the Caged insp3 molecule. The free Caged insp3 then binds to its receptor on the endoplasmic reticulum (ER) membrane, causing the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers a variety of downstream signaling pathways, including the activation of protein kinases and phosphatases.
Biochemical and Physiological Effects:
The release of calcium ions triggered by Caged Caged insp3 can have a variety of biochemical and physiological effects, including the activation of ion channels, the regulation of gene expression, and the modulation of synaptic transmission. Caged Caged insp3 has been used to study the role of calcium signaling in a variety of cellular processes, including neuronal plasticity, muscle contraction, and immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Caged Caged insp3 in lab experiments is its ability to precisely control the timing and location of Caged insp3 release. This allows researchers to investigate the effects of Caged insp3 on cellular processes with greater accuracy and detail. However, one limitation of using Caged Caged insp3 is that it requires the use of specialized equipment, such as a UV laser, to activate the molecule. This can make experiments more complex and time-consuming.
Orientations Futures
There are several future directions for the use of Caged Caged insp3 in scientific research. One area of interest is the study of the role of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Another direction is the development of new caged compounds that can be activated by different stimuli, such as temperature or pH. Additionally, the use of Caged Caged insp3 in combination with other optogenetic tools, such as channelrhodopsin, could allow for even more precise control over cellular processes.
Conclusion:
Caged Caged insp3 is a powerful tool for investigating the role of calcium signaling in cellular processes. Its ability to precisely control the timing and location of Caged insp3 release has enabled researchers to gain new insights into a variety of physiological and biochemical processes. While there are limitations to its use, the future directions for Caged Caged insp3 research are promising, and it is likely to continue to be an important tool in scientific research for years to come.
Méthodes De Synthèse
Caged Caged insp3 is synthesized by attaching a photolabile protecting group to the 1-position of the inositol ring of Caged insp3. This protecting group prevents the Caged insp3 molecule from binding to its receptor until it is activated by light. The most commonly used photolabile protecting group for Caged Caged insp3 is 1-(2-nitrophenyl)ethyl (NPE) group.
Applications De Recherche Scientifique
Caged Caged insp3 has been used in a variety of scientific research applications, including the study of intracellular calcium signaling, synaptic plasticity, and cell migration. By using Caged Caged insp3, researchers can precisely control the timing and location of Caged insp3 release, allowing for more accurate and detailed investigations of its effects on cellular processes.
Propriétés
Numéro CAS |
119147-21-6 |
|---|---|
Nom du produit |
Caged insp3 |
Formule moléculaire |
C14H22NO17P3 |
Poids moléculaire |
569.24 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)ethyl (2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl) hydrogen phosphate |
InChI |
InChI=1S/C14H22NO17P3/c1-6(7-4-2-3-5-8(7)15(19)20)29-35(27,28)32-14-11(18)12(30-33(21,22)23)9(16)10(17)13(14)31-34(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26) |
Clé InChI |
GNBBXILYKNDCFG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
SMILES canonique |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
Synonymes |
1,4-bis(dihydrogen phosphate)-4-(1-(nitrophenyl)ethyl hydrogen phosphate)-D-myo-inositol 1,4-bis(dihydrogen phosphate)-4-isomer of inositol 1,4,5-trisphosphate 1-(2-nitrophenyl)ethyl ester 1,4-bis(dihydrogen phosphate)-5-(1-(nitrophenyl)ethyl hydrogen phosphate)-D-myo-inositol caged INSP3 caged IP3 inositol 1,4,5-trisphosphate 1-(2-nitrophenyl)ethyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




